1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine is a bicyclic amine compound characterized by a pyridine ring attached to a bicyclo[2.2.2]octane structure.
Vorbereitungsmethoden
The synthesis of 1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Introduction of the pyridine ring: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the bicyclo[2.2.2]octane core.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of bicyclic amines with biological targets.
Industry: Used in the development of advanced materials, including polymers with unique properties.
Wirkmechanismus
The mechanism by which 1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, or other cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use in polymer chemistry and as a catalyst in organic reactions.
4-Pyridin-3-ylbicyclo[2.2.2]octane: Similar structure but without the amine group, used in different chemical applications.
The uniqueness of this compound lies in its combination of the bicyclic structure with the pyridine ring and amine group, providing distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
31293-00-2 |
---|---|
Molekularformel |
C13H18N2 |
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
4-pyridin-3-ylbicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C13H18N2/c14-13-6-3-12(4-7-13,5-8-13)11-2-1-9-15-10-11/h1-2,9-10H,3-8,14H2 |
InChI-Schlüssel |
UVTMQHPIJYGFGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC2)C3=CN=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.